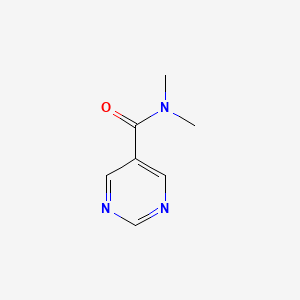

N,N-dimethylpyrimidine-5-carboxamide

Description

Properties

Molecular Formula |

C7H9N3O |

|---|---|

Molecular Weight |

151.17 g/mol |

IUPAC Name |

N,N-dimethylpyrimidine-5-carboxamide |

InChI |

InChI=1S/C7H9N3O/c1-10(2)7(11)6-3-8-5-9-4-6/h3-5H,1-2H3 |

InChI Key |

WHXFPACQVZIETN-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)C1=CN=CN=C1 |

Origin of Product |

United States |

Scientific Research Applications

Antiviral Applications

Targeting Viral Proteases

Recent studies have identified N,N-dimethylpyrimidine-5-carboxamide derivatives as potential inhibitors of viral proteases, particularly the main protease (Mpro) of SARS-CoV-2. A series of pyridopyrrolopyrimidine compounds linked with carboxamide groups exhibited potent antiviral activity against COVID-19. In vitro assays demonstrated that certain derivatives could inhibit viral growth by over 90% at low concentrations, with minimal cytotoxic effects on host cells .

Molecular Docking Studies

Molecular docking simulations have shown that these compounds interact favorably with the active site of the viral protease, suggesting a mechanism for their inhibitory action. For instance, one derivative demonstrated an IC50 value of 3.22 µM against Mpro, indicating a strong potential for further development as therapeutic agents against SARS-CoV-2 .

Antibacterial Applications

Inhibition of Mycobacterium tuberculosis

This compound has also been investigated for its antibacterial properties, particularly against Mycobacterium tuberculosis (Mtb). A study focused on the synthesis of N-alkyl-5-hydroxypyrimidinone carboxamides revealed that modifications to the pyrimidine core significantly influenced antibacterial activity. The structure-activity relationship (SAR) analysis indicated that specific functional groups were critical for retaining potency against Mtb .

Case Study: SAR and Activity

The SAR study highlighted that compounds with a benzyl group at a specific position exhibited enhanced activity compared to other configurations. This finding underscores the importance of chemical structure in developing effective antibacterial agents .

Structure-Activity Relationships (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing this compound derivatives. The following table summarizes key findings from various studies regarding structural modifications and their impact on biological activity:

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- N,N-Dimethylpyrimidine-5-carboxamide : The dimethylamide group enhances lipophilicity (predicted logP ~1.5–2.0) compared to unsubstituted carboxamides. The absence of bulky substituents may improve membrane permeability.

- Compound 6l () : Incorporates a piperazine ring and nitro groups, increasing molecular weight (758.29 g/mol) and reducing solubility (<0.1 mg/mL in water). IR spectra confirm C=O stretching at 1621 cm⁻¹ and 1592 cm⁻¹, similar to the parent carboxamide .

- Ethyl 4-Amino-2-Methylpyrimidine-5-Carboxylate (): Replaces the carboxamide with an ester, lowering hydrogen-bonding capacity.

Hydrogen Bonding and Crystallography

- N-(2,4-Dimethylphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide () : The tetrahydropyrimidine ring and nitro group create a planar conformation stabilized by intramolecular hydrogen bonds (N–H···O). This contrasts with this compound, where the dimethyl groups may sterically hinder similar interactions .

Electronic and Steric Effects

- Molecular weight (426.0 g/mol) is lower than Compound 6l, suggesting better bioavailability .

Comparative Data Table

Key Findings and Implications

Substituent-Driven Solubility : Bulky groups (e.g., piperazine in Compound 6l) reduce solubility, while smaller groups (e.g., dimethyl) balance lipophilicity and permeability .

Metabolic Vulnerabilities : N,N-dimethyl groups may undergo demethylation similar to DIC, necessitating structural optimization for metabolic stability .

Electronic Effects : Nitro and sulfanyl groups enhance target binding but may introduce toxicity risks, whereas dimethyl groups offer a safer profile .

Q & A

Basic Research Questions

Q. How can the structure of N,N-dimethylpyrimidine-5-carboxamide derivatives be confirmed experimentally?

- Methodological Answer : Structural elucidation typically combines spectroscopic and crystallographic techniques.

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to identify proton environments (e.g., dimethyl groups at δ ~2.8–3.2 ppm for N,N-dimethyl substituents) and aromatic pyrimidine signals .

- Infrared Spectroscopy (IR) : Detect characteristic carbonyl (C=O) stretches at ~1620–1680 cm and amide N-H bends (if present) .

- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks and fragmentation patterns (e.g., [M+H] for compound 6l at 758.2904) .

Q. What are common synthetic routes to this compound derivatives?

- Key Methods :

- Coupling Reactions : Use DCC/DMAP-mediated coupling of pyrimidine carboxylic acids with amines in CHCl at 0°C to form carboxamides .

- Cyclization Strategies : React 3-chloro-4-pyridazinecarbonitrile intermediates with urea or aldehydes under high-temperature conditions to generate fused pyrimidine-carboxamide scaffolds .

- Biginelli Reaction : Synthesize dihydropyrimidine-5-carboxamides via solvent-free condensation of 3-ketoamides, ureas, and aldehydes catalyzed by chloroacetic acid (10 mol%) .

Q. Which analytical techniques are critical for purity assessment of this compound derivatives?

- Protocol :

- HPLC : Use ≥98% purity thresholds with C18 columns and UV detection at 254 nm .

- Melting Point Analysis : Compare observed values with literature data to detect impurities .

- Elemental Analysis : Verify C, H, N, and S content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can synthetic yields of this compound derivatives be optimized under Biginelli conditions?

- Experimental Design :

- Catalyst Screening : Test Brønsted/Lewis acids (e.g., chloroacetic acid vs. p-TSA) to enhance reaction efficiency .

- Solvent-Free vs. Solvent-Assisted Conditions : Compare yields in solvent-free systems (e.g., 70–85% for DHPM-5-carboxamides) with polar aprotic solvents like DMF .

- Time-Temperature Profiling : Monitor reaction progress via TLC at 80–120°C for 7–10 hours to minimize side products .

Q. How to address contradictory biological activity data in this compound derivatives?

- Analytical Framework :

- Molecular Docking : Screen derivatives against target proteins (e.g., antioxidant enzymes) to correlate binding affinity with activity trends .

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., aryl vs. alkyl groups on the carboxamide nitrogen) to identify critical pharmacophores .

- Dose-Response Studies : Re-evaluate IC values under standardized assay conditions to resolve variability .

Q. What strategies enable the design of this compound derivatives with improved pharmacokinetic properties?

- Methodology :

- Lipophilicity Modulation : Introduce polar groups (e.g., hydroxyl or sulfonyl) to reduce LogP values while maintaining membrane permeability .

- Metabolic Stability Assays : Use liver microsomes to identify metabolic hotspots (e.g., methyl groups prone to oxidation) .

- Computational Modeling : Predict ADMET profiles via software like SwissADME to prioritize synthetic targets .

Q. How to investigate reaction mechanisms in pyrimidine-carboxamide cyclization?

- Mechanistic Probes :

- Isotopic Labeling : Use -urea to track nitrogen incorporation into pyrimidine rings .

- Kinetic Studies : Monitor intermediates via in-situ IR or -NMR to identify rate-determining steps .

- X-ray Crystallography : Resolve crystal structures of intermediates (e.g., aminocarboxamides) to confirm regioselectivity .

Q. How to resolve regioselectivity challenges in synthesizing fused pyrimidine-carboxamide systems?

- Solutions :

- Directing Groups : Install electron-withdrawing substituents (e.g., nitro or chloro) on pyrimidine rings to steer cyclization .

- Microwave-Assisted Synthesis : Enhance reaction control to favor desired regioisomers (e.g., pyrimido[4,5-c]pyridazinones) .

- Temperature Gradients : Optimize stepwise heating protocols to suppress competing pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.